3-Fluorooxolane-2-carboxylic acid
CAS No.: 2718746-99-5
Cat. No.: VC18174871
Molecular Formula: C5H7FO3
Molecular Weight: 134.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2718746-99-5 |
|---|---|
| Molecular Formula | C5H7FO3 |
| Molecular Weight | 134.11 g/mol |
| IUPAC Name | 3-fluorooxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |
| Standard InChI Key | BYABGDUKTMCJLW-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(C1F)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
3-Fluorooxolane-2-carboxylic acid belongs to the class of fluorinated oxolane carboxylic acids. Its core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with:
-
A fluorine atom at the 3-position
-
A carboxylic acid group (-COOH) at the 2-position
The IUPAC name, 3-fluorooxolane-2-carboxylic acid, unambiguously defines this configuration .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 134.11 g/mol | |
| SMILES | C1COC(C1F)C(=O)O | |
| InChIKey | BYABGDUKTMCJLW-UHFFFAOYSA-N | |
| CAS Registry Number | 2718746-99-5 |
| Supplier | Purity | Price Range (USD) | Package Size |
|---|---|---|---|
| Enamine Ltd | 90% | 74–111 | 1–20 mg |
| FCH Group | 90% | 74–111 | 1–20 mg |
| UORSY | 90% | 74–111 | 1–20 mg |
Data aggregated from supplier catalogs .
Physicochemical Properties
Predicted Physicochemical Parameters
Computational models provide insights into key properties:
Table 3: Predicted Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition coeff.) | -0.02 | ChemAxon Prediction |
| Polar Surface Area | 47 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Collision Cross Section (CCS) Predictions
Ion mobility spectrometry predictions for common adducts:
Table 4: CCS Values by Adduct Type
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 135.04520 | 126.1 |
| [M+Na]+ | 157.02714 | 134.5 |
| [M-H]- | 133.03064 | 125.5 |
Data from PubChem collision cross-section modeling .
Critical Research Gaps
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